molecular formula C7H3F3N2S B6350529 5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97% CAS No. 1204234-56-9

5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%

Cat. No. B6350529
CAS RN: 1204234-56-9
M. Wt: 204.17 g/mol
InChI Key: SDNIQHJPBDSEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97% (5-TFP-CN-97%) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in both organic and aqueous solvents. 5-TFP-CN-97% is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, and as an intermediate in the production of various fluorinated compounds.

Scientific Research Applications

5-TFP-CN-97% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, and as an intermediate in the production of various fluorinated compounds. In addition, it has been used in the synthesis of a variety of organofluorine compounds, including fluorinated alkenes, fluorinated alkynes, and fluorinated aryl ethers. It has also been used as a catalyst in the synthesis of organofluorine compounds.

Mechanism of Action

5-TFP-CN-97% acts as a nucleophilic reagent in organic synthesis. It can react with electrophiles to form carbon-fluorine bonds. This reaction is typically conducted in an inert atmosphere and at temperatures below 100°C. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFP-CN-97% are not well understood. It is known to be an irritant, and should be handled with caution. It has also been found to be toxic to aquatic organisms, and should not be released into the environment.

Advantages and Limitations for Lab Experiments

The advantages of using 5-TFP-CN-97% for laboratory experiments include its low cost, ease of synthesis, and wide availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that it is toxic and should be handled with caution. Additionally, the reaction conditions must be carefully controlled in order to obtain the desired product.

Future Directions

The future directions for the use of 5-TFP-CN-97% in scientific research include its further application in the synthesis of organofluorine compounds, as well as its potential use as a catalyst in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity and environmental effects. Finally, further research is needed to develop improved methods for the synthesis and purification of 5-TFP-CN-97%.

Synthesis Methods

5-TFP-CN-97% is typically synthesized by the reaction of trifluoromethanesulfonic acid with 2-pyridinecarbonitrile. This reaction yields a white solid which can be purified by recrystallization or column chromatography. The reaction is typically conducted in an inert atmosphere and at temperatures below 100°C.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNIQHJPBDSEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethylthio)-2-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.